4-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde
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Overview
Description
4-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde is a complex organic compound that features a thiophene ring substituted with a methylated pyrrolidine group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the pyrrolidine group and the aldehyde functional group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
4-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a catalyst.
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the pyrrolidine group, making it less complex.
4-[Methyl(1-methylpyrrolidin-3-yl)amino]benzaldehyde: Contains a benzene ring instead of a thiophene ring.
N-Methylpyrrolidine: Lacks the thiophene and aldehyde groups.
Uniqueness
4-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde is unique due to its combination of a thiophene ring, a methylated pyrrolidine group, and an aldehyde functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H16N2OS |
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Molecular Weight |
224.32 g/mol |
IUPAC Name |
4-[methyl-(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H16N2OS/c1-12-4-3-9(6-12)13(2)10-5-11(7-14)15-8-10/h5,7-9H,3-4,6H2,1-2H3 |
InChI Key |
IADBANQTSBFZHB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)N(C)C2=CSC(=C2)C=O |
Origin of Product |
United States |
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